molecular formula C9H16O4 B14583388 Pentanoic acid, 4-hydroxy-3-oxo-, 1,1-dimethylethyl ester CAS No. 61603-71-2

Pentanoic acid, 4-hydroxy-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B14583388
CAS No.: 61603-71-2
M. Wt: 188.22 g/mol
InChI Key: KNVBWQJWJDAVHM-UHFFFAOYSA-N
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Description

Pentanoic acid, 4-hydroxy-3-oxo-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C9H16O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4-hydroxy-3-oxo-, 1,1-dimethylethyl ester typically involves esterification reactions. One common method is the reaction of pentanoic acid with 1,1-dimethylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-hydroxy-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, ethers, or other ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, pentanoic acid, 4-hydroxy-3-oxo-, 1,1-dimethylethyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and material science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its ester group can be hydrolyzed by esterases, making it a useful substrate in enzymology studies.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They may serve as intermediates in the synthesis of drugs with therapeutic potential.

Industry

Industrially, the compound is used in the production of fragrances, flavors, and specialty chemicals. Its ester group imparts desirable olfactory properties, making it valuable in the formulation of perfumes and flavoring agents.

Mechanism of Action

The mechanism of action of pentanoic acid, 4-hydroxy-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles allows it to modulate enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Valeric acid (Pentanoic acid): A straight-chain alkyl carboxylic acid with similar structural features but lacks the ester group.

    Butyric acid: A shorter-chain carboxylic acid with similar chemical properties.

    Hexanoic acid: A longer-chain carboxylic acid with comparable reactivity.

Uniqueness

Pentanoic acid, 4-hydroxy-3-oxo-, 1,1-dimethylethyl ester is unique due to its specific ester group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industry.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(10)7(11)5-8(12)13-9(2,3)4/h6,10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVBWQJWJDAVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485076
Record name Pentanoic acid, 4-hydroxy-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61603-71-2
Record name Pentanoic acid, 4-hydroxy-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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